molecular formula C16H15N5O2S B3011481 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea CAS No. 325767-42-8

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea

Cat. No. B3011481
CAS RN: 325767-42-8
M. Wt: 341.39
InChI Key: YYQZRNYBVKWQBF-UHFFFAOYSA-N
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Description

“1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea” is a chemical compound with the molecular formula C16H15N5OS2 . It has a molecular weight of 357.5 g/mol . The compound is also known by other names such as “2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide” and “1-(2-BENZIMIDAZOL-2-YLTHIOACETYL)-4-PHENYLTHIOSEMICARBAZIDE” among others .


Molecular Structure Analysis

The compound has a complex structure that includes a benzimidazole ring attached to a phenylurea group via a sulfanyl acetyl amino linkage . The InChI string of the compound is "InChI=1S/C16H15N5OS2/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,19)(H,20,22)(H2,17,21,23)" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 357.5 g/mol, an XLogP3-AA value of 3.2, and a complexity of 444 . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 357.07180247 g/mol . The topological polar surface area of the compound is 139 Ų . The compound has a heavy atom count of 24 .

properties

IUPAC Name

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,19)(H,20,22)(H2,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZRNYBVKWQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea

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